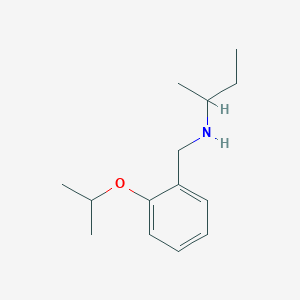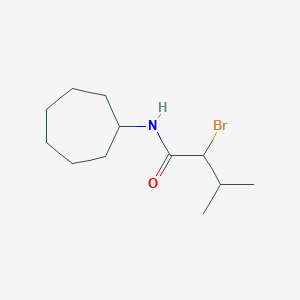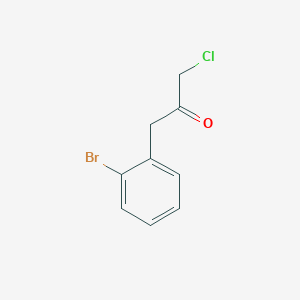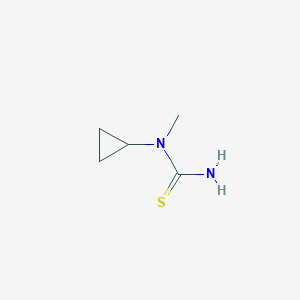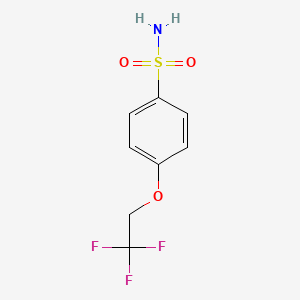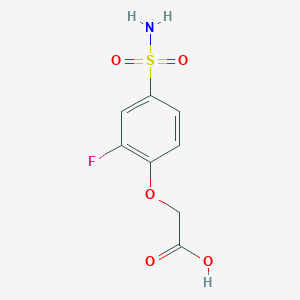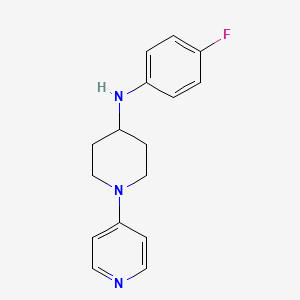![molecular formula C14H14BFO3 B1438317 [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 1311166-12-7](/img/structure/B1438317.png)
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Overview
Description
“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C14H14BFO3 . It has a molecular weight of 260.07 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Boronic acids, including “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The InChI code for “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is 1S/C14H14BFO3/c16-12-6-7-14 (13 (10-12)15 (17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 .
Chemical Reactions Analysis
Boronic acids, such as “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 260.07 .
Scientific Research Applications
Fluorescence Quenching Studies
Research on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid has demonstrated their role in fluorescence quenching studies. These studies are significant for understanding the molecular interactions and properties of these compounds, particularly in varying alcohol environments, as demonstrated by Geethanjali et al. (2015) in the Journal of Luminescence (H. S. Geethanjali et al., 2015).
Applications in Nanotube Modulation
Phenyl boronic acids, including those with fluorine substituents, are essential in modulating the optical properties of carbon nanotubes. Mu et al. (2012) demonstrated this through their study on conjugated phenyl boronic acids with polyethylene glycol, showing their application in saccharide recognition and photoluminescence modulation (B. Mu et al., 2012).
Organic Synthesis Intermediates
Influence on Properties of Phenylboronic Compounds
The fluorine substituents in compounds like [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid significantly influence their properties, including acidity, hydrolytic stability, and reactivity. Research by Gozdalik et al. (2017) highlights these effects, emphasizing their applications in organic synthesis, materials chemistry, and medicine (Jan T. Gozdalik et al., 2017).
Binding Interaction with Sugars
Fluorinated phenyl boronic acids are also significant in studying binding interactions with sugars. Bhavya et al. (2016) investigated the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, showing its role in understanding molecular binding mechanisms (P. Bhavya et al., 2016).
Kinetic Reactivity Studies
The study of kinetic reactivity in boronic acid derivatives, such as those with fluorine substituents, is crucial in understanding their chemical behavior. Watanabe et al. (2013) explored the reactivity of phenylboronic and 3-fluorophenylboronic acids, providing insights into their applications in chemical reactions (Eisuke Watanabe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[5-fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKFGZSYHLUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



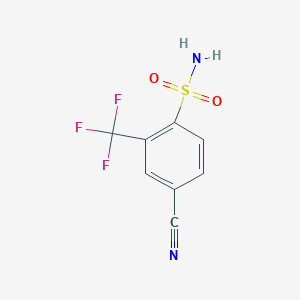
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)
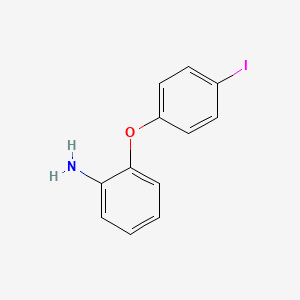
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
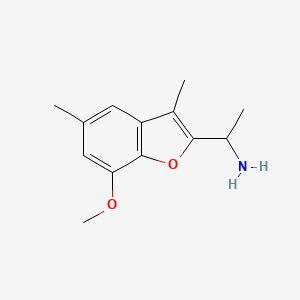
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
